molecular formula C17H17ClN6O4 B021314 Zopiclone N-oxide CAS No. 43200-96-0

Zopiclone N-oxide

Cat. No. B021314
CAS RN: 43200-96-0
M. Wt: 404.8 g/mol
InChI Key: IPTIKKTXLHVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zopiclone N-oxide is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia .


Synthesis Analysis

Zopiclone is converted into two main metabolites: N-desmethylzopiclone and zopiclone N-oxide . A liquid chromatography–tandem mass spectrometry method was validated to allow determination of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (ZOPNO) in urine .


Molecular Structure Analysis

Zopiclone N-oxide contains total 48 bond(s); 31 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aromatic), 1 (thio-) carbamate(s) .


Chemical Reactions Analysis

Zopiclone N-oxide is formed by an introduction of one or two oxygen atom(s) to the molecule of zopiclone . The formation of ACP occurred at elevated pH and/or temperature by degradation of ZOP, NDZOP and ZOPNO .


Physical And Chemical Properties Analysis

Zopiclone N-oxide has a molecular weight of 404.8 g/mol . The molecular formula is C17H17ClN6O4 .

Scientific Research Applications

  • Biomedical Applications of Zinc Oxide Nanoparticles : Although not directly about Zopiclone N-oxide, zinc oxide nanoparticles, which share a similar nomenclature, have been found to have significant potential in biomedical applications due to their anticancer, antimicrobial, and drug-carrying properties (Mishra et al., 2017).

  • Pharmacokinetics and Metabolism Studies : Research has focused on the development of methods for the determination of zopiclone and its main metabolites, including Zopiclone N-oxide, in biological fluids. These methods have been applied in pharmacokinetic studies in both healthy subjects and patients with chronic renal failure (Le Liboux et al., 1987).

  • Biotransformation and Enantioselective Analysis : The enantioselective biotransformation of zopiclone to its active metabolite has been achieved using fungi, which is promising for the treatment of anxiety and related disorders (de Albuquerque et al., 2015).

  • Toxicological Applications : The identification of the main urinary metabolites of zolpidem and zopiclone, including Zopiclone N-oxide, is crucial in analytical and forensic toxicology, especially in cases of suspected drug-facilitated sexual assault (Strano Rossi et al., 2014).

  • Clinical Efficacy and Safety : Zopiclone, including its metabolites like Zopiclone N-oxide, has been studied for its efficacy and safety in various patient populations, including those with severe chronic renal failure (Virón et al., 1990) and the elderly (Wadworth & McTavish, 1993).

  • Electrochemical Analysis : Electrochemistry combined with mass spectrometry has been used to simulate metabolic transformations in zopiclone (Táborský et al., 2015).

  • Cytochrome P-450 Enzyme Involvement : Studies have shown that cytochrome P-450 enzymes, particularly CYP2C8 and CYP3A4, are significantly involved in the metabolism of zopiclone (Becquemont et al., 1999).

Safety And Hazards

Zopiclone N-oxide is highly flammable and can cause damage to organs . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIKKTXLHVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962959
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zopiclone N-oxide

CAS RN

43200-96-0
Record name Zopiclone N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zopiclone N-oxide
Reactant of Route 2
Reactant of Route 2
Zopiclone N-oxide
Reactant of Route 3
Reactant of Route 3
Zopiclone N-oxide
Reactant of Route 4
Reactant of Route 4
Zopiclone N-oxide
Reactant of Route 5
Reactant of Route 5
Zopiclone N-oxide
Reactant of Route 6
Reactant of Route 6
Zopiclone N-oxide

Citations

For This Compound
161
Citations
GH Nilsson, FC Kugelberg, J Ahlner… - Journal of Analytical …, 2014 - academic.oup.com
A simple liquid chromatography–tandem mass spectrometry method was validated to allow determination of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (…
Number of citations: 14 academic.oup.com
RN Gupta - Journal of liquid chromatography & related …, 1996 - Taylor & Francis
… Further, benzodiazepines and antidepressants which are commonly ingested in overdose, elute after zopiclone-N-oxide and do not interfere with the assay of zopiclone and its …
Number of citations: 8 www.tandfonline.com
HN Mistri, AG Jangid, A Pudage, P Shrivastav - Journal of Chromatography …, 2008 - Elsevier
… These metabolic pathways include oxidation to an active zopiclone-N-oxide (∼12%), demethylation to inactive N-desmethyl zopiclone (∼16%) and oxidative decarboxylation to various …
Number of citations: 40 www.sciencedirect.com
C Fernandez, C Martin, F Gimenez, R Farinotti - Clinical pharmacokinetics, 1995 - Springer
… Some of these methods also measure zopiclone metabolites (N-demethyl-zopiclone and zopicloneN-oxide). Most of these assays measure concentrations of unresolved zopiclone, non-…
Number of citations: 105 link.springer.com
P Giri, S Naidu, N Patel, H Patel… - European Journal of Drug …, 2017 - Springer
… The in vitro metabolism of clozapine-N-oxide, levofloxacin-N-oxide, roflumilast-N-oxide, voriconazole-N-oxide, and zopiclone-N-oxide was investigated with a panel of recombinant …
Number of citations: 21 link.springer.com
MG Gebauer, CP Alderman - Biomedical Chromatography, 2002 - Wiley Online Library
Zopiclone is a hypnosedative with clinical effects similar to benzodiazepines but thought to have less potential for rebound insomnia and withdrawal effects. Zopiclone is administered …
J Gaillot, D Heusse, GW Hougton, JM Aurele… - Pharmacology, 1983 - karger.com
Pharmacokinetics and metabolism of a new hypnotic, zopiclone (ZD), were studied under the following conditions: (1) rats and dogs were given oral doses of the molecule, 14 C-labeled …
Number of citations: 138 karger.com
SL Hansen, SS Johansen, MKK Nielsen… - Forensic science …, 2020 - Elsevier
… main metabolites, N-desmethylzopiclone and zopiclone N-oxide, in hair after the administration … Traces of zopiclone N-oxide were detected in hair from only eight participants. This study …
Number of citations: 6 www.sciencedirect.com
J Táborský, M Švidrnoch, O Kurka, L Borovcová… - Monatshefte für Chemie …, 2016 - Springer
… ) to the molecule of zopiclone (including zopiclone N-oxide) were characterized. Based on mass … Since N-desmethyl zopiclone and zopiclone N-oxide have been reported as products of …
Number of citations: 3 link.springer.com
S Strano Rossi, L Anzillotti… - Drug Testing and …, 2014 - Wiley Online Library
Zolpidem and zopiclone (Z‐compounds) are non‐benzodiazepine hypnotics of new generation that can be used in drug‐facilitated sexual assault (DFSA). Their determination in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.